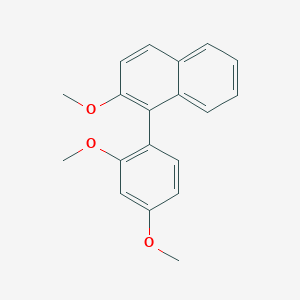
(E)-perfluoroprop-1-enyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-perfluoroprop-1-enyl pivalate is a fluorinated organic compound characterized by the presence of a perfluorinated prop-1-enyl group and a pivalate ester. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to hydrolysis. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-perfluoroprop-1-enyl pivalate typically involves the reaction of perfluoroprop-1-enyl alcohol with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The general reaction scheme is as follows:
Perfluoroprop-1-enyl alcohol+Pivaloyl chloride→(E)-perfluoroprop-1-enyl pivalate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-perfluoroprop-1-enyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the pivalate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
(E)-perfluoroprop-1-enyl pivalate has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays due to its stability and reactivity.
Medicine: Explored for its potential as a drug delivery agent due to its resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-perfluoroprop-1-enyl pivalate involves its interaction with molecular targets through its perfluorinated group. This group can engage in strong van der Waals interactions and hydrogen bonding, influencing the compound’s reactivity and stability. The pivalate ester moiety can undergo hydrolysis under specific conditions, releasing the active perfluoroprop-1-enyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluoroprop-1-enyl acetate
- Perfluoroprop-1-enyl butyrate
- Perfluoroprop-1-enyl benzoate
Uniqueness
(E)-perfluoroprop-1-enyl pivalate is unique due to its combination of a perfluorinated group and a pivalate ester, which imparts high thermal stability and resistance to hydrolysis. This makes it more suitable for applications requiring robust chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H9F5O2 |
|---|---|
Poids moléculaire |
232.15 g/mol |
Nom IUPAC |
[(E)-1,2,3,3,3-pentafluoroprop-1-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H9F5O2/c1-7(2,3)6(14)15-5(10)4(9)8(11,12)13/h1-3H3/b5-4- |
Clé InChI |
KRVSLQFYZIAIMM-PLNGDYQASA-N |
SMILES isomérique |
CC(C)(C)C(=O)O/C(=C(/C(F)(F)F)\F)/F |
SMILES canonique |
CC(C)(C)C(=O)OC(=C(C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


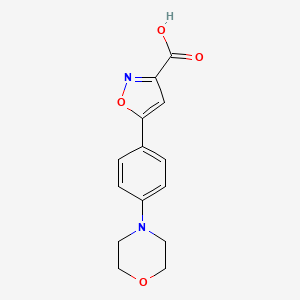
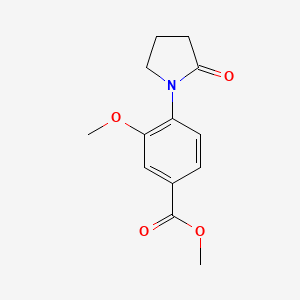
![[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B13712121.png)

![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)

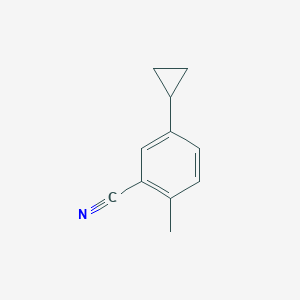
![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)
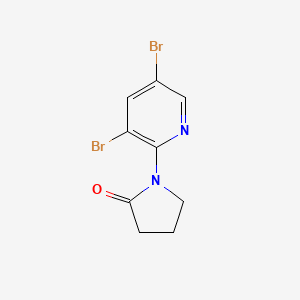
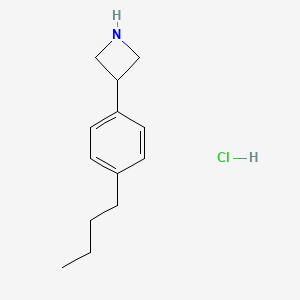
![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)
